molecular formula C13H19BrN2OSi B8489196 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No.: B8489196
M. Wt: 327.29 g/mol
InChI Key: RPTUTKUGFWIUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole is a useful research compound. Its molecular formula is C13H19BrN2OSi and its molecular weight is 327.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19BrN2OSi

Molecular Weight

327.29 g/mol

IUPAC Name

2-[(6-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-13-8-12(14)5-4-11(13)9-15-16/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

RPTUTKUGFWIUAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask 6-bromo-1H-indazole (0.70 g, 3.55 mmol) was dissolved in DMF (7.5 ml). The reaction mixture was cooled to 0° C. and sodium hydride (60% dispersion in mineral oil, 172 mg, 4.3 mmol) was added). The reaction mixture was warmed to room temperature and stirred for 30 min then cooled back to 0° C. and SEM-Cl (0.76 ml, 4.28 mmol) was slowly added. After the addition was complete, the ice bath was removed and the reaction mixture was warmed to room temperature. After 1.5 h the reaction was quenched with water and extracted with diethyl ether (2×). The combined organic layers were washed twice with water and once with brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-10% EtOAc) to give 802 mg (69%) of 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole as a light yellow oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three

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